molecular formula C14H11ClOS B3099834 (2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354942-29-2

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3099834
CAS No.: 1354942-29-2
M. Wt: 262.8 g/mol
InChI Key: OYCAJCSUBNWSMY-CMDGGOBGSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 5-methyl-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thiophene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways. Similarly, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-Chlorophenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl ring instead of a thiophene ring.

    (2E)-1-(2-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: A chalcone with a 4-methylphenyl group instead of a 5-methylthiophene group.

Uniqueness

(2E)-1-(2-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-10-6-7-11(17-10)8-9-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCAJCSUBNWSMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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